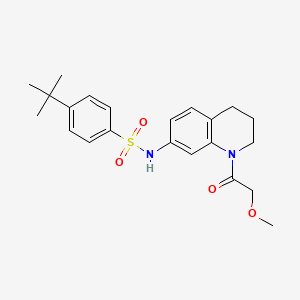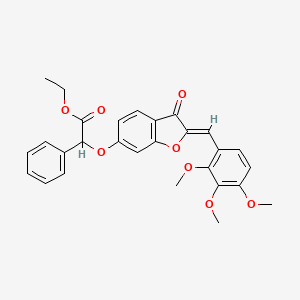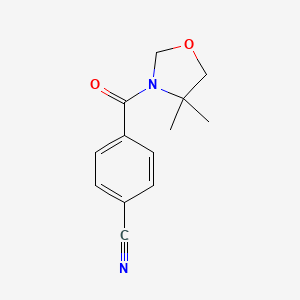![molecular formula C11H9BrN2OS B2746220 3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 212143-50-5](/img/structure/B2746220.png)
3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazolinone family. These compounds are known for their unique structural features and diverse biological activities. The incorporation of bromomethyl and thiazoloquinazolinone moieties in a single molecule makes it an interesting subject for research in medicinal chemistry and material science.
作用机制
Target of Action
Similar compounds, such as thiazoloquinazolines, have been reported to exhibit significant antifungal and antioxidant activities . They have also been associated with anticancer activity, specifically targeting the Epidermal Growth Factor Receptors (EGFRs) .
Mode of Action
Thiazoloquinazolines, a related class of compounds, have been reported to interact with their targets, leading to changes in cell function . In the case of anticancer activity, these compounds are known to inhibit EGFRs, which are involved in cell proliferation and angiogenesis .
Biochemical Pathways
It is known that egfrs, when inhibited, can affect downstream signaling cascades, leading to changes in cell proliferation and angiogenesis . This suggests that the compound may have a role in these pathways.
Result of Action
Related compounds have been reported to exhibit significant antifungal and antioxidant activities . Additionally, they have shown anticancer activity, specifically causing apoptosis and cell cycle arrest at G1 and G2/M transition phases in certain carcinoma cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves a multi-step process. One common method includes the acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones under microwave irradiation . This approach is efficient and economical, providing high yields and purity of the final product.
Industrial Production Methods
the principles of microwave-assisted organic synthesis (MAOS) and multi-component domino reactions (MDRs) can be scaled up for industrial applications, offering advantages such as reduced reaction times, improved yields, and operational simplicity .
化学反应分析
Types of Reactions
3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted thiazoloquinazolinone derivatives .
科学研究应用
3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential cytotoxicity against cancer cells, making it a candidate for anticancer drug development.
Biological Studies: It has shown inhibitory activities towards enzymes like EGFR, and possesses antibacterial, antiviral, and antitumor properties.
Material Science: The compound’s unique fluorescence properties make it useful in photochemistry and as a molecular sensor for detecting metal ions and other analytes.
相似化合物的比较
Similar Compounds
Thiazoloquinazolinone Derivatives: These compounds share the thiazoloquinazolinone scaffold but differ in their substituents, leading to variations in biological activities and properties.
Quinazolinone Derivatives: Compounds like 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one exhibit antimicrobial activity and are structurally related to 3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one.
Uniqueness
The uniqueness of this compound lies in its combination of bromomethyl and thiazoloquinazolinone moieties, which confer distinct chemical reactivity and biological activities. Its ability to act as a molecular sensor and its potential in medicinal chemistry further highlight its significance .
属性
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-5-7-6-16-11-13-9-4-2-1-3-8(9)10(15)14(7)11/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDUBKQTARBHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)
![5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2746141.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)
![2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2746151.png)


![N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide](/img/structure/B2746157.png)
![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)
![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)
